![molecular formula C23H29N3O3 B2904093 N-cycloheptyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872849-03-1](/img/structure/B2904093.png)
N-cycloheptyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide, also known as CPI-0610, is a small molecule inhibitor that targets bromodomain and extra-terminal (BET) proteins. BET proteins play a crucial role in gene transcription and are involved in the development of various diseases, including cancer and inflammation. CPI-0610 has shown promising results in preclinical studies, and its potential as a therapeutic agent is currently being investigated.
Mécanisme D'action
N-cycloheptyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting gene transcription. This leads to downregulation of oncogenes and pro-inflammatory cytokines, resulting in anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the recruitment of immune cells to the site of inflammation. This compound has also been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels in tumors.
Avantages Et Limitations Des Expériences En Laboratoire
N-cycloheptyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide has several advantages for lab experiments. It has high potency and selectivity for BET proteins, making it a useful tool for studying the role of BET proteins in disease. It also has good pharmacokinetic properties, allowing for in vivo studies. However, this compound has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cell types. It also has potential off-target effects, which may complicate interpretation of results.
Orientations Futures
There are several future directions for research on N-cycloheptyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide. One area of interest is the development of combination therapies, as this compound has been shown to have synergistic effects with other anti-cancer agents. Another area of interest is the investigation of this compound in other diseases, such as neurodegenerative diseases and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide involves several steps, starting with the reaction of 3-bromo-1H-indole with ethyl 2-oxo-2-(cycloheptylamino)acetate in the presence of a base. The resulting product is then treated with pyrrolidine-2,5-dione to form the final compound, this compound. The synthesis process has been optimized to achieve high yield and purity of the final product.
Applications De Recherche Scientifique
N-cycloheptyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide has been extensively studied in preclinical models of cancer and inflammation. In cancer, BET proteins have been shown to regulate the expression of oncogenes, and inhibition of BET proteins has been shown to have anti-tumor effects. This compound has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and solid tumors. In inflammation, BET proteins have been shown to regulate the expression of pro-inflammatory cytokines, and inhibition of BET proteins has been shown to have anti-inflammatory effects. This compound has been shown to reduce inflammation in preclinical models of rheumatoid arthritis and asthma.
Propriétés
IUPAC Name |
N-cycloheptyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c27-21(25-13-7-8-14-25)16-26-15-19(18-11-5-6-12-20(18)26)22(28)23(29)24-17-9-3-1-2-4-10-17/h5-6,11-12,15,17H,1-4,7-10,13-14,16H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCIHYBRSBGLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-(3-ethoxyphenyl)-2-oxoethyl)-2-isopropylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2904010.png)
![7-[(3-Chlorophenyl)methylthio]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2904013.png)
![N-[3-(3-cyanothiomorpholine-4-carbonyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2904014.png)
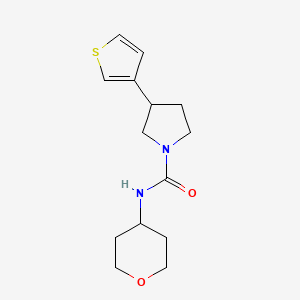
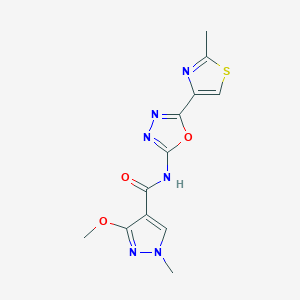
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2904020.png)
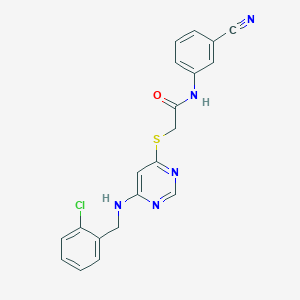
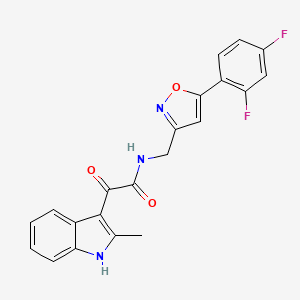
![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2904026.png)
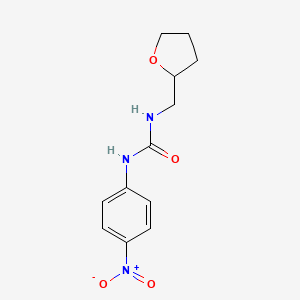
![4-chloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2904029.png)

![1-(2-{4-[Benzyl(methyl)sulfamoyl]phenyl}-4-cyano-1,3-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2904032.png)
![1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2904033.png)